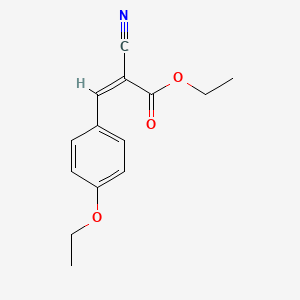![molecular formula C25H18N4O3 B2674163 1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-32-8](/img/structure/B2674163.png)
1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18N4O3 and its molecular weight is 422.444. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound, part of a broader category of naphthalene and pyridine derivatives, has been the subject of various synthetic and characterization studies. For instance, researchers synthesized a pyrimidine-based ligand through the reaction of 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone. This process led to the creation of metal complexes that exhibited potential as drugs, demonstrated through antimicrobial screening and molecular docking studies showing significant binding affinity with drug targets (Chioma et al., 2018).
Chemosensors for Transition Metal Ions
Naphthoquinone-based chemosensors, including structures similar to the compound , have been developed for the detection of transition metal ions. These chemosensors display remarkable selectivity towards Cu2+ ions, exhibiting a color change upon complexation. This functionality highlights their potential application in metal ion sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
Fluorescence Studies and Imaging Applications
Derivatives of naphthoquinone have also been explored for their fluorescence properties, particularly in the selective detection of Zn2+ ions. Such compounds, by exhibiting higher selectivity and sensitivity, could be utilized as fluorescent probes for imaging Zn2+ ions in living cells, underscoring their potential in biological and medical research (Balakrishna et al., 2018).
Selective Fluorescence Emission by Metal Ions
Investigations into the interactions of metal ions with naphthoquinone derivatives have revealed highly selective fluorescence emissions, particularly with Mn2+ ions. This specificity in fluorescence response underscores the potential of such compounds in the development of new sensors for metal ions, which could have significant implications for environmental and biochemical sensing (Jali et al., 2013).
Binding Selectivity and Chemosensor Abilities
The binding selectivity of vitamin K3-based chemosensors towards metal ions, including structures resembling the compound of interest, demonstrates their capability as chemosensors. These findings suggest applications in detecting and quantifying metal ions, with potential implications for environmental monitoring and industrial processes (Patil et al., 2017).
properties
IUPAC Name |
1-(2-naphthalen-2-yl-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c30-22(20-8-7-18-4-1-2-5-19(18)14-20)16-28-21-6-3-11-27-23(21)24(31)29(25(28)32)15-17-9-12-26-13-10-17/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDZDBEFCAFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)
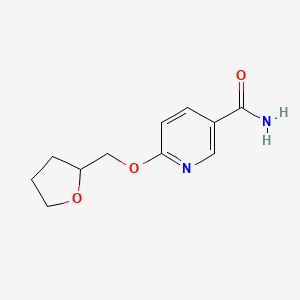
![2-(6,7-dichloro-1-benzofuran-3-yl)-N-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2674082.png)

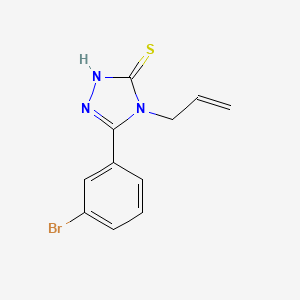
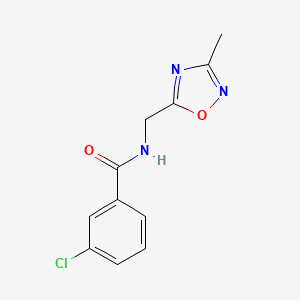
![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)
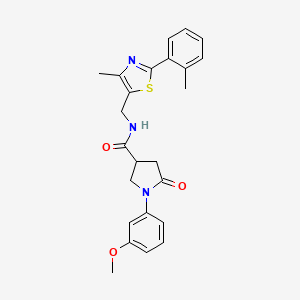
![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)
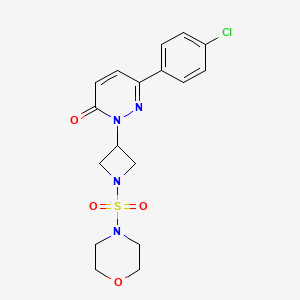
![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)
![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)
